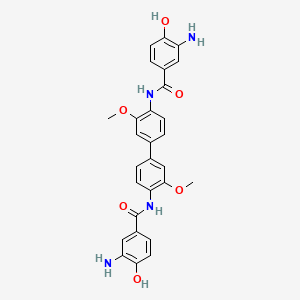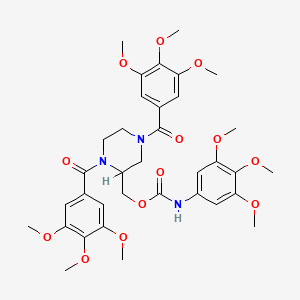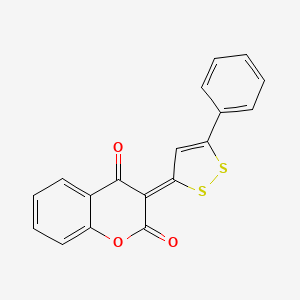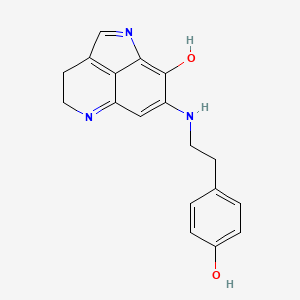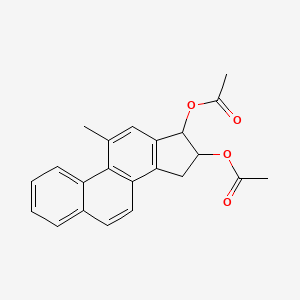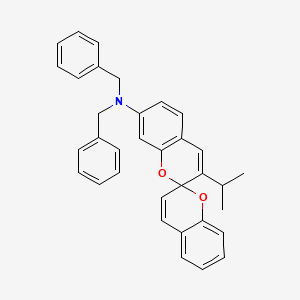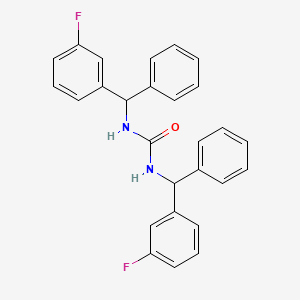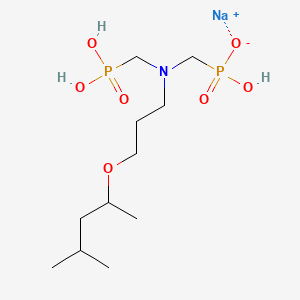
6-O-Methyl-1,2,3,4-di-O-isopropylidene-D-galactopyranose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-O-Methyl-1,2,3,4-di-O-isopropylidene-D-galactopyranose is an organic compound with the molecular formula C12H20O6. It is a derivative of D-galactopyranose, where the hydroxyl groups are protected by isopropylidene groups, and one of the hydroxyl groups is methylated. This compound is often used in carbohydrate chemistry as a protected form of galactose, facilitating various synthetic transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-O-Methyl-1,2,3,4-di-O-isopropylidene-D-galactopyranose typically involves the protection of D-galactopyranose with isopropylidene groups. This is achieved by reacting D-galactopyranose with acetone in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually involve refluxing the mixture in acetone for several hours to ensure complete protection of the hydroxyl groups.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same protection steps but may utilize continuous flow reactors and optimized reaction conditions to enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
6-O-Methyl-1,2,3,4-di-O-isopropylidene-D-galactopyranose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like pyridinium chlorochromate (PCC) to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride (NaBH4) to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methylated hydroxyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Alkyl halides or other nucleophiles in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions include ketones, alcohols, and substituted galactopyranose derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
6-O-Methyl-1,2,3,4-di-O-isopropylidene-D-galactopyranose has several applications in scientific research:
Chemistry: Used as a protected form of galactose in the synthesis of complex carbohydrates and glycosides.
Biology: Employed in the study of carbohydrate metabolism and enzyme interactions.
Medicine: Investigated for its potential role in drug delivery systems and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various organic compounds.
Mécanisme D'action
The mechanism of action of 6-O-Methyl-1,2,3,4-di-O-isopropylidene-D-galactopyranose involves its ability to act as a protected form of galactose. The isopropylidene groups protect the hydroxyl groups from unwanted reactions, allowing selective transformations at other positions. The methylation at the 6-O position further enhances its stability and reactivity in specific synthetic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,23,4-Di-O-isopropylidene-D-galactopyranose: Similar in structure but lacks the methylation at the 6-O position.
1,23,4-Di-O-isopropylidene-α-D-galactopyranose: An isomer with a different stereochemistry at the anomeric carbon.
1,23,4-Di-O-isopropylidene-β-D-galactopyranose: Another isomer with different stereochemistry.
Uniqueness
6-O-Methyl-1,2,3,4-di-O-isopropylidene-D-galactopyranose is unique due to its methylation at the 6-O position, which provides additional stability and reactivity compared to its non-methylated counterparts. This makes it particularly useful in synthetic applications where selective protection and reactivity are required.
Propriétés
Numéro CAS |
34698-17-4 |
|---|---|
Formule moléculaire |
C13H22O6 |
Poids moléculaire |
274.31 g/mol |
Nom IUPAC |
(1S,8R,9S)-8-(methoxymethyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane |
InChI |
InChI=1S/C13H22O6/c1-12(2)16-8-7(6-14-5)15-11-10(9(8)17-12)18-13(3,4)19-11/h7-11H,6H2,1-5H3/t7-,8+,9+,10?,11?/m1/s1 |
Clé InChI |
XHYGPWYEBIJNLR-IEAUDRPASA-N |
SMILES isomérique |
CC1(O[C@H]2[C@H](OC3C([C@H]2O1)OC(O3)(C)C)COC)C |
SMILES canonique |
CC1(OC2C(OC3C(C2O1)OC(O3)(C)C)COC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Amino-4-[[[(dimethylamino)methyl]phenyl]amino]anthraquinone monohydrochloride](/img/structure/B12691600.png)
